molecular formula C25H23N5O2 B2774961 2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 847272-21-3

2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2774961
CAS RN: 847272-21-3
M. Wt: 425.492
InChI Key: FAAXVTRPHAFTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C25H23N5O2 and its molecular weight is 425.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds related to 2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide have been a subject of extensive research due to their potential in pharmaceutical and materials science applications. A study by Aleksandrov et al. (2020) explores the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to the formation of related thiazoloquinoline derivatives, which underwent further electrophilic substitution reactions, demonstrating the synthetic versatility of these compounds Aleksandrov, D. A. Zablotskii, M. M. El’chaninov, 2020.

Antiproliferative Activity

The cytotoxicity and antiproliferative activity of related compounds have been investigated for their potential use in cancer therapy. Joyce Hung et al. (2014) synthesized thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, finding significant antiproliferative activity against various cancer cell lines, highlighting the potential of these compounds in oncological research Joyce Hung, H. Arabshahi, E. Leung, J. Reynisson, D. Barker, 2014.

Novel Synthesis Methods

Research into novel synthesis methods for related quinoline derivatives offers insights into the structural diversity and potential applications of these compounds. Gok et al. (2014) presented innovative approaches for synthesizing quinoline derivatives through the Pfitzinger reaction, providing a foundation for further exploration of their chemical and biological properties Dervis Gok, R. Kasımoğulları, M. Cengiz, Samet Mert, 2014.

Polymerization and Material Applications

The unique properties of related compounds extend to materials science, where they are explored for their potential in polymerization and as components of advanced materials. An example includes research by Jong‐Beom Baek et al. (2003), who investigated the free-radical-induced polymerization of specific aromatic polyamides containing quinoxaline derivatives, demonstrating their utility in developing thermosetting resin systems for high-temperature applications Jong‐Beom Baek, J. Ferguson, Loon-Seng Tan, 2003.

properties

IUPAC Name

2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2/c26-23-21(25(31)27-14-6-10-17-8-2-1-3-9-17)22-24(30(23)16-18-11-7-15-32-18)29-20-13-5-4-12-19(20)28-22/h1-5,7-9,11-13,15H,6,10,14,16,26H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAXVTRPHAFTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.